molecular formula C16H19N3O2S B2636529 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea CAS No. 2034378-48-6

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea

Cat. No.: B2636529
CAS No.: 2034378-48-6
M. Wt: 317.41
InChI Key: KHOLNIGBNAKLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea is a synthetic chemical compound designed for research applications, featuring a urea core linked to a thiazole ether scaffold. The integration of the urea pharmacophore with a thiazole heterocycle makes this compound a molecule of interest in medicinal chemistry exploration. Urea derivatives are recognized as a privileged scaffold in drug discovery, capable of forming key hydrogen-bonding interactions with biological targets. This has led to their use in developing therapeutic agents for various conditions, including anticancer applications . The thiazole ring is a common feature in many bioactive molecules and pharmaceuticals, contributing to a wide spectrum of biological activities. This structural combination suggests potential research value for investigating new compounds with modulated biological activity. Researchers may find this compound particularly useful for probing structure-activity relationships (SAR) in the design of kinase inhibitors or other enzyme-targeted agents, given the established role of similar urea-thiazole hybrids in such research . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclopentyl-3-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15(19-13-3-1-2-4-13)18-11-12-5-7-14(8-6-12)21-16-17-9-10-22-16/h5-10,13H,1-4,11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOLNIGBNAKLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea typically involves the reaction of cyclopentyl isocyanate with 4-(thiazol-2-yloxy)benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazol-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antibacterial properties. The structural features of 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea suggest it may also possess similar activities. Preliminary studies could involve:

  • In vitro testing against common bacterial strains to evaluate its efficacy.
  • Mechanistic studies to understand how it interacts with bacterial cell walls or metabolic pathways.

Anti-inflammatory Properties

Thiazole derivatives are known for their anti-inflammatory effects. Investigating the compound's ability to modulate inflammatory pathways could provide insights into its therapeutic potential for conditions such as arthritis or other inflammatory disorders.

Cancer Research

The urea moiety is prevalent in many anticancer agents. Studies could focus on:

  • Cell line assays to assess cytotoxicity against various cancer types.
  • Target identification to determine specific pathways affected by the compound.

Future Research Directions

Given the promising structural characteristics of 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea, future research should focus on:

  • Synthesis and Optimization : Developing synthetic routes that enhance yield and purity.
  • Pharmacokinetics and Toxicology : Evaluating absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
  • Clinical Trials : If preclinical results are favorable, advancing to clinical trials to assess safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Compound 4c (1-Cyclopentyl-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea)

  • Structure: Features a cyclopentyl urea core with an azetidinone ring and fluorophenyl/methoxyphenyl substituents.
  • Synthesis : Prepared via cyclopentyl isocyanate coupling (86% yield) .
  • Physical Properties: Melting point 138.7–143.7°C; FTIR confirms urea C=O (1633 cm⁻¹) and azetidinone C=O (1747 cm⁻¹) .
  • Comparison: The azetidinone ring in 4c may confer rigidity and enhance binding to enzymatic pockets, whereas the thiazolyloxybenzyl group in the target compound could improve solubility due to the ether oxygen.

1-Cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

  • Structure : Replaces the thiazole ring with a thiadiazole and lacks the benzyl spacer.

Thiazole/Thiadiazole-Containing Ureas

1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea

  • Structure : Combines a thiadiazole ring with a pyridyl substituent and a 4-methylbenzoyl group.
  • Synthesis : Crystallographic data confirm planar geometry, which may influence packing and solubility .
  • Comparison : The pyridyl-thiadiazole system in this compound contrasts with the benzyl-thiazole ether in the target; the latter’s ether linkage could reduce steric hindrance and improve metabolic stability.

Pyrazole-Based Ureas

3-Ureidopyrazoles with Hydroxymethyl Groups

  • Structure : Pyrazole core with hydroxymethyl and urea substituents.
  • Synthesis : Synthesized via Curtius reaction of carbonyl azides, yielding compounds with antitumor and kinase-inhibitory activities .
  • The hydroxymethyl group in pyrazoles may enhance water solubility compared to the lipophilic cyclopentyl group in the target compound .

Triazine Derivatives with Urea/Thiourea Groups

1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea

  • Structure : Triazine core functionalized with urea, thiourea, and triazole groups.
  • Synthesis : Prepared via three-component coupling, emphasizing modularity for structural diversification .
  • Comparison : The triazine scaffold diverges significantly from the target’s benzyl-thiazole system but highlights the utility of urea/thiourea motifs in enhancing bioactivity .

Biological Activity

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea (CAS No. 2034378-48-6) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including a cyclopentyl group and a thiazole moiety, suggest diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure

The compound is characterized by the following structural formula:

C16H19N3O2S\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

This structure incorporates a urea linkage, which is significant for its biological interactions.

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea is believed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound may influence pathways related to:

  • Oxidative Stress : Modulating oxidative stress responses can impact cell survival and apoptosis.
  • Inflammation : The compound's potential anti-inflammatory properties could be beneficial in treating inflammatory diseases.
  • Cell Proliferation : By affecting cell cycle regulators, it may play a role in cancer therapy.

Antimicrobial Properties

Recent studies suggest that 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea exhibits notable antibacterial activity. For instance, derivatives of thiazole compounds have been reported to inhibit the growth of various bacterial strains, indicating a potential for development as an antimicrobial agent.

Anticancer Potential

The compound's structure aligns with known anticancer agents, particularly those targeting specific signaling pathways in cancer cells. For example, similar thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea may also possess selective activity against tumor cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways

Detailed Research Findings

  • Antibacterial Activity : A study evaluating the antibacterial efficacy of structurally similar compounds found that thiazole derivatives could inhibit gram-positive and gram-negative bacteria at concentrations as low as 250 μg/mL . This suggests that 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea might exhibit comparable or enhanced activity.
  • Anticancer Studies : Research on related thiazole-containing compounds has shown promising results in inhibiting tumor growth in vitro. For example, compounds with similar structural motifs have displayed IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving cyclopentyl isocyanate derivatives and thiazol-2-yloxy benzyl intermediates. A typical procedure involves stirring equimolar amounts of precursors in 1,4-dioxane at room temperature overnight, followed by isolation via ice/water precipitation . To optimize yields, employ statistical Design of Experiments (DoE) to evaluate variables like solvent polarity, temperature, and catalyst loading. For instance, fractional factorial designs can identify critical parameters while minimizing experimental runs .

Q. How can researchers characterize the molecular structure and confirm the purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent connectivity.
  • X-ray crystallography for absolute configuration determination, as demonstrated for structurally related urea-thiadiazole hybrids .
  • HPLC-MS for purity assessment, ensuring >95% purity by area normalization.
  • Elemental analysis to validate empirical formula consistency .

Q. What solvent systems are recommended for recrystallization to achieve high-purity crystals?

  • Methodological Answer : Solvent selection depends on solubility profiles. Polar aprotic solvents like 1,4-dioxane (used in precursor synthesis ) or ethanol-water mixtures are common. Conduct solubility tests at elevated temperatures (e.g., 50–80°C) and monitor cooling rates to optimize crystal growth. Mixed solvents (e.g., DCM:hexane) may reduce lattice defects .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the reactivity or biological activity of this urea derivative?

  • Methodological Answer :

  • Quantum chemical calculations (DFT) to map reaction pathways and transition states, as applied in ICReDD’s reaction design framework .
  • Molecular docking to screen for target binding (e.g., kinases or GPCRs), using software like AutoDock Vina.
  • MD simulations to assess conformational stability in physiological conditions .

Q. How can contradictory data in pharmacological assays (e.g., IC₅₀ variability) be analyzed to refine structure-activity relationships (SAR)?

  • Methodological Answer :

  • Statistical meta-analysis : Pool data from multiple studies, applying ANOVA to identify outliers or batch effects.
  • Orthogonal assays : Validate activity via alternative methods (e.g., SPR vs. cell-based assays).
  • DoE-guided SAR : Systematically vary substituents (e.g., cyclopentyl vs. cyclohexyl) while controlling experimental variables .

Q. What advanced reactor designs or separation technologies are applicable for scaling up synthesis while maintaining product integrity?

  • Methodological Answer :

  • Continuous flow reactors (e.g., microreactors) enhance mixing efficiency and reduce side reactions.
  • Membrane separation (nanofiltration) to isolate the product from unreacted precursors, leveraging CRDC-classified technologies .
  • In-line PAT (Process Analytical Technology) for real-time monitoring of reaction progression .

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) be implemented in this compound for metabolic pathway tracing studies?

  • Methodological Answer :

  • Synthetic incorporation : Use ¹³C-labeled cyclopentylamine during urea formation.
  • Post-synthetic modification : Introduce isotopes via reductive amination or exchange reactions.
  • Validation : LC-MS/MS with stable isotope tracing to monitor metabolic intermediates .

Q. What methodologies are effective in assessing the compound’s stability under various pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.
  • HPLC-DAD to quantify degradation products and identify labile functional groups (e.g., urea or thiazole moieties) .
  • Arrhenius modeling to predict shelf-life under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.